Fumonisin B2-13C4
Description
Contextualization of Fumonisin B2 as a Naturally Occurring Mycotoxin
Fumonisin B2 is a toxic secondary metabolite produced predominantly by fungi of the Fusarium genus, particularly Fusarium verticillioides and Fusarium proliferatum, as well as Aspergillus niger. wikipedia.orgt3db.caresearchgate.net These molds commonly contaminate agricultural commodities, with maize and maize-based products being the most frequent sources of contamination worldwide. nih.govchemicalbook.com Structurally, Fumonisin B2 is a long-chain aminopolyol diesterified with two tricarballylic acid moieties. t3db.cachemicalbook.comnih.gov It is a structural analogue of the more widely studied Fumonisin B1, differing by the absence of a hydroxyl group at the C10 position. wikipedia.orgchemicalbook.com The chemical structure of fumonisins bears a resemblance to sphingoid bases like sphinganine (B43673) and sphingosine (B13886), which is central to their mechanism of toxicity. t3db.cafoodb.ca Fumonisin B2 is known to inhibit the enzyme ceramide synthase (sphingosine N-acyltransferase), a key step in sphingolipid biosynthesis. t3db.canih.govtoku-e.com
Historical Overview of Fumonisin Research and Emerging Challenges
The discovery of fumonisins dates back to 1988 in South Africa, stemming from investigations into equine leukoencephalomalacia (ELEM), a fatal neurotoxic disease in horses. nih.govresearchgate.netjscimedcentral.com Researchers isolated and characterized Fumonisin B1 and B2 from cultures of Fusarium verticillioides found in moldy corn that was implicated in outbreaks of ELEM and other animal diseases. nih.govresearchgate.net This discovery sparked intense global research into their occurrence, toxicology, and mechanisms of action. nih.govjst.go.jp
Despite significant progress, research and routine monitoring of fumonisins face several analytical challenges. The heterogeneous distribution of mycotoxins in food and feed commodities makes representative sampling difficult. nih.govr-biopharm.com The complex nature of food matrices can interfere with analytical methods, affecting accuracy. r-biopharm.comiarc.fr Furthermore, the presence of multiple mycotoxins simultaneously and the existence of "masked" or modified mycotoxins that may not be detected by standard methods pose additional hurdles. nih.govresearchgate.net Developing rapid, accurate, and cost-effective analytical methods for the simultaneous determination of multiple mycotoxins remains a key objective. nih.govmdpi.com
Rationale for Stable Isotope Labeling (13C) in Mycotoxin Research: Enhancing Precision and Mechanistic Understanding
Stable isotope labeling, particularly with carbon-13 (¹³C), has emerged as a powerful tool to overcome many of the analytical challenges in mycotoxin research. libios.frnih.govfoodriskmanagement.com Isotope-labeled internal standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of the heavier isotope. libios.frlibios.fr When added to a sample at a known concentration before analysis, they co-elute with the native mycotoxin during chromatographic separation. foodriskmanagement.com
The primary advantage of using ¹³C-labeled internal standards in mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is their ability to compensate for matrix effects and variations in sample preparation and instrument response. nih.govarquimed.clresearchgate.net This leads to more accurate and precise quantification of the target mycotoxin. nih.govmorressier.com Furthermore, stable isotope tracers are invaluable in metabolic studies, allowing researchers to track the absorption, distribution, metabolism, and excretion of mycotoxins in biological systems with high specificity. spectroscopyonline.combrill.comisotope.com
Significance of Fumonisin B2-13C4 as a Research Standard and Tracer
Fumonisin B2-¹³C₄ is a specifically designed stable isotope-labeled analogue of Fumonisin B2. The "-¹³C₄" designation indicates that four carbon atoms in the molecule have been replaced with the ¹³C isotope. This isotopic labeling makes it an ideal internal standard for the quantitative analysis of Fumonisin B2 by LC-MS/MS. nih.govcaymanchem.com Its use significantly improves the accuracy and reliability of detecting and quantifying Fumonisin B2 in complex matrices such as food, feed, and biological samples. nih.govmorressier.com
Beyond its role as an internal standard, Fumonisin B2-¹³C₄ can be employed as a tracer in scientific investigations. brill.comisotope.com Researchers can use it to study the metabolic fate of Fumonisin B2, providing insights into its biotransformation and interaction with biological systems. nih.govnih.gov This is crucial for understanding its toxicokinetics and the mechanisms underlying its biological effects.
Scope and Objectives of Comprehensive Research on this compound
Comprehensive research on Fumonisin B2-¹³C₄ aims to fully leverage its potential as an advanced analytical tool. The primary objectives include:
Developing and validating robust analytical methods: Establishing highly accurate and precise methods for the quantification of Fumonisin B2 in various matrices using Fumonisin B2-¹³C₄ as an internal standard. nih.gov
Investigating metabolic pathways: Utilizing Fumonisin B2-¹³C₄ as a tracer to elucidate the metabolic pathways of Fumonisin B2 in different biological systems. isotope.comnih.gov
Understanding toxicokinetics: Tracking the absorption, distribution, and excretion of Fumonisin B2 to better understand its biological persistence and target organs. brill.com
Improving exposure assessment: Enhancing the accuracy of human and animal exposure assessments to Fumonisin B2 through more reliable analytical data. nih.gov
By achieving these objectives, research on Fumonisin B2-¹³C₄ contributes significantly to the broader understanding of fumonisin contamination and its implications for food safety and public health.
Compound Information
| Compound Name |
| Fumonisin B1 |
| Fumonisin B2 |
| Fumonisin B2-¹³C₄ |
| Sphinganine |
| Sphingosine |
| Ceramide |
| Deoxynivalenol (B1670258) |
| Zearalenone (B1683625) |
| Mycophenolic acid |
| Ochratoxin A |
| Aflatoxin |
| Patulin |
| T-2 toxin |
| HT-2 toxin |
| Nivalenol |
| Sterigmatocystin |
| Tenuazonic acid |
| Alternariol |
| Alternariol monomethyl ether |
| Altenuene |
| Tentoxin |
| Beauvericin |
| Enniatin A |
| Enniatin A₁ |
| Enniatin B |
| Enniatin B₁ |
Physicochemical Properties of Fumonisin B2
| Property | Value | Source |
| Molecular Formula | C₃₄H₅₉NO₁₄ | wikipedia.orgnih.gov |
| Molecular Weight | 705.8 g/mol | wikipedia.orgnih.gov |
| Appearance | White to off-white powder/solid | chemicalbook.comtoku-e.com |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO; limited water solubility | toku-e.com |
| pKa (Strongest Acidic) | 3.16 (estimated) | foodb.ca |
| pKa (Strongest Basic) | 9.53 (estimated) | foodb.ca |
Properties
CAS No. |
1327642-63-6 |
|---|---|
Molecular Formula |
C34H59NO14 |
Molecular Weight |
709.808 |
IUPAC Name |
(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3-carboxy-4-hydroxycarbonylbutanoyl]oxy-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1/i15+1,16+1,28+1,29+1 |
InChI Key |
UXDPXZQHTDAXOZ-QUMWXIPGSA-N |
SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Synonyms |
(2R,2’R)-1,2,3-Propanetricarboxylic Acid 1,1’-[(1S,2R)-1-[(2S,9R,11S,12S)-12-Amino-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] Ester-13C4; |
Origin of Product |
United States |
Preparation and Isotopic Integrity Assessment of Fumonisin B2 13c4 for Research Applications
Synthetic Routes for 13C-Labeled Fumonisin Analogs
The intricate structure of fumonisins presents a significant challenge for total chemical synthesis. Consequently, the production of 13C-labeled fumonisin analogs, including those of Fumonisin B2, predominantly relies on biosynthetic methods. nih.govresearchgate.net These methods leverage the natural metabolic pathways of fumonisin-producing fungi, such as Fusarium verticillioides and Aspergillus niger. mdpi.comwikipedia.org
The core of the fumonisin molecule is a polyketide backbone, which is biosynthesized from acetate (B1210297) units. nih.govmdpi.com To produce 13C-labeled fumonisins, fungal cultures are supplied with 13C-labeled precursors. The most common precursor is [13C]-acetate, which is incorporated throughout the carbon backbone of the fumonisin molecule. nih.gov By controlling the isotopic enrichment of the acetate in the culture medium, it is possible to produce fumonisins with varying degrees of 13C labeling. For the production of uniformly labeled fumonisins, such as U-[13C34]-Fumonisin B2, the fungus is cultured in a medium where all carbon sources are replaced with their 13C-labeled counterparts. libios.frromerlabs.com
In addition to acetate, other 13C-labeled precursors can be used to introduce isotopic labels into specific positions of the fumonisin molecule. For instance, studies have shown that the methyl groups on the fumonisin backbone are derived from methionine. nih.gov Therefore, feeding the fungal culture with [13C]-methionine can specifically label these positions. Similarly, the tricarballylic acid moieties of fumonisins are derived from L-glutamic acid, providing another avenue for targeted isotopic labeling. nih.gov
While biosynthetic methods are highly effective for producing uniformly labeled or specifically labeled fumonisins, the synthesis of a specific isotopologue like Fumonisin B2-13C4, where only four specific carbon atoms are labeled, would require a more targeted and complex biosynthetic strategy or a challenging multi-step chemical synthesis. The literature predominantly focuses on the production of uniformly labeled fumonisins due to their broad utility as internal standards in mass spectrometry.
Purification Methodologies for High-Purity this compound
Achieving high purity is a critical requirement for isotopically labeled standards to ensure accurate quantification. The purification of 13C-labeled Fumonisin B2 from the fungal culture broth involves a multi-step process designed to remove unreacted precursors, unlabeled or partially labeled fumonisins, and other fungal metabolites. A general purification workflow is outlined below:
Table 1: General Purification Workflow for 13C-Labeled Fumonisin B2
| Step | Method | Description |
|---|---|---|
| 1. Extraction | Solid-Liquid or Liquid-Liquid Extraction | The fungal culture is typically extracted with a polar solvent mixture, such as acetonitrile (B52724)/water or methanol (B129727)/water, to efficiently solubilize the polar fumonisin molecules. nih.gov |
| 2. Initial Cleanup | Solid-Phase Extraction (SPE) | The crude extract is passed through an SPE cartridge, often a strong anion exchange (SAX) or immunoaffinity column (IAC), to selectively retain the fumonisins while allowing other matrix components to pass through. nih.govresearchgate.net |
| 3. Fractionation | Column Chromatography | Further purification is achieved using column chromatography with stationary phases like silica (B1680970) gel or reversed-phase C18 material. Gradient elution with different solvent mixtures allows for the separation of fumonisin analogs based on their polarity. nih.gov |
| 4. High-Resolution Purification | High-Performance Liquid Chromatography (HPLC) | The final purification step typically involves preparative or semi-preparative HPLC. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water, often with a formic acid modifier, is commonly used to isolate the 13C-labeled Fumonisin B2 to a high degree of purity (e.g., ≥98%). researchgate.netcaymanchem.com |
The purity of the final product is assessed using analytical HPLC with fluorescence or mass spectrometric detection. researchgate.netlgcstandards.com
Verification of Isotopic Enrichment and Uniformity of Labeling (e.g., U-[13C34]-Fumonisin B2)
The accurate characterization of an isotopically labeled standard involves confirming its chemical structure and verifying its isotopic enrichment and the distribution of the isotopic labels. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose. nih.govacs.org
For a uniformly labeled standard like U-[13C34]-Fumonisin B2, HRMS is used to determine the mass-to-charge ratio (m/z) of the molecule, which will be significantly higher than that of the unlabeled Fumonisin B2. The isotopic distribution pattern in the mass spectrum provides information about the degree of isotopic enrichment. A certificate of analysis for a commercial U-[13C34]-Fumonisin B2 standard, for example, shows a calculated isotopic enrichment level of 99.2 atom % 13C, with the [13C34] isotopologue being the most abundant. lgcstandards.com
Table 2: Example Isotopic Distribution for U-[13C34]-Fumonisin B2
| Isotopologue | Isotopic Distribution (%) |
|---|---|
| [13C34] – Fumonisin B2 | 76.5 |
| [13C33] – Fumonisin B2 | 19.4 |
| [13C32] – Fumonisin B2 | 4.1 |
Data from a certificate of analysis for a commercial standard. lgcstandards.com
NMR spectroscopy, particularly 13C-NMR, provides detailed structural information and can confirm the positions of the 13C labels. nih.gov In a uniformly labeled compound, all carbon signals in the 13C-NMR spectrum will be present and significantly enhanced compared to a spectrum of the unlabeled compound. For a specifically labeled compound like the hypothetical this compound, 2D-NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unequivocally determine the exact locations of the four 13C atoms by correlating them to specific protons in the molecule.
Stability Studies of this compound under Varied Laboratory and Storage Conditions
The stability of isotopically labeled standards is crucial for their reliability over time. Stability studies are performed to determine the optimal storage conditions and shelf-life of the standard solutions. Studies on the stability of Fumonisin B2 have shown that the choice of solvent and storage temperature significantly impacts its degradation. nih.gov
Fumonisin B2 is found to be relatively unstable in methanol at temperatures above freezing, with significant degradation observed at 25°C and 40°C over a six-week period. nih.gov In contrast, Fumonisin B2 is quite stable in an acetonitrile:water (1:1, v/v) solution at temperatures ranging from -18°C to 25°C for up to six months. nih.gov
Table 3: Stability of Fumonisin B2 in Different Solvents and Temperatures
| Solvent | Storage Temperature (°C) | Stability over 6 Weeks |
|---|---|---|
| Methanol | -18 | Stable |
| Methanol | 4 | ~5% degradation |
| Methanol | 25 | ~35% degradation |
| Methanol | 40 | ~60% degradation |
| Acetonitrile:Water (1:1) | -18 to 25 | Stable |
Data based on a study of unlabeled Fumonisin B2. nih.gov
Based on these findings, it is recommended to store solutions of 13C-labeled Fumonisin B2 in acetonitrile:water at or below 4°C and protected from light to ensure long-term stability. Commercial suppliers of U-[13C34]-Fumonisin B2 typically recommend storage at 2-8°C and provide an expiry date based on their stability studies. lgcstandards.comlgcstandards.com
Advanced Analytical Methodologies Utilizing Fumonisin B2 13c4
Chromatographic Separations for Stable Isotope Mycotoxins
Chromatographic techniques are central to the separation of mycotoxins from complex sample extracts before their detection. The co-elution of matrix components can interfere with the analyte of interest, necessitating high-efficiency separation methods. The use of stable isotope-labeled internal standards like Fumonisin B2-¹³C₄ is critical in these chromatographic methods to ensure accurate quantification by accounting for any analyte loss during the process. romerlabs.com
UHPLC-MS/MS has emerged as the preferred method for the analysis of Fumonisin B2 due to its high selectivity, sensitivity, and speed, particularly in complex matrices like grains and beverages. lcms.cz This technique allows for the simultaneous determination of multiple mycotoxins in a single run. iaea.orgshimadzu.com The use of Fumonisin B2-¹³C₃₄ as an internal standard in UHPLC-MS/MS analysis effectively corrects for matrix effects and variations in instrument response. inikem.comiaea.orghpst.cz
Method development often involves optimizing the mobile phase to achieve good peak shape and separation. For instance, the addition of acetic acid to the mobile phase has been shown to reduce peak tailing for fumonisins. lcms.cz Chromatographic separation is commonly achieved using a C18 reversed-phase column with a gradient elution of an aqueous solution (often containing formic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724). mdpi.comnih.govnih.gov A study on broiler chicken feed and excreta utilized a CORTECS C18 column (2.1 mm × 100 mm, 1.6 μm) with a mobile phase of 0.2% formic acid in water and methanol. mdpi.comnih.gov Another method for analyzing mycotoxins in onions employed an Acquity UPLC BEH C18 column with gradient elution. d-nb.info
The following table provides an example of UHPLC-MS/MS parameters used for Fumonisin B2 analysis:
| Parameter | Value |
| Chromatography System | UHPLC |
| Mass Spectrometer | Triple Quadrupole |
| Column | ZORBAX Eclipse Plus C-18 (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Methanol-water gradient |
| Injection Volume | 3 µL |
| Ionization Mode | Positive (for FB2) |
| MRM Transition (FB2) | 706 -> 336+318 |
| Data from a study on maize analysis. iaea.org |
While LC-MS is more common for fumonisin analysis, GC-MS can be used for specific applications, often requiring derivatization of the analyte to increase its volatility. nih.govsmolecule.com Fumonisin B2-¹³C₃₄ is also intended for use as an internal standard for the quantification of Fumonisin B2 by GC-MS. caymanchem.com The process typically involves hydrolysis of the fumonisin molecule followed by derivatization of the resulting tricarballylic acid for detection. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS)
Mass Spectrometry Techniques for Quantification and Structural Elucidation
Mass spectrometry is a powerful tool for the quantification and structural elucidation of mycotoxins. caymanchem.com When coupled with chromatographic separation, it provides the high specificity and sensitivity needed for trace-level detection. libios.fr
Stable Isotope Dilution Assay (SIDA) is a highly accurate quantification method that utilizes a stable isotope-labeled version of the analyte as an internal standard. iaea.org Fumonisin B2-¹³C₃₄ is an ideal internal standard for SIDA because its physicochemical behavior is almost identical to that of the unlabeled Fumonisin B2. libios.frinikem.com This allows it to effectively compensate for sample-to-sample variations, losses during sample preparation, and matrix-induced signal suppression or enhancement in the mass spectrometer's ion source. romerlabs.comiaea.org
The SIDA method has been successfully applied to the analysis of multiple mycotoxins, including Fumonisin B2, in various food matrices like maize. hpst.cznih.gov In a validated method for 11 regulated mycotoxins in maize, the use of uniformly ¹³C-labeled internal standards for each analyte resulted in apparent recoveries between 88% and 105% and relative standard deviations of 4% to 11%. hpst.cz The addition of the ¹³C-labeled internal standard prior to extraction or analysis is a key step in the SIDA workflow. mdpi.comhpst.cz
For trace-level analysis, tandem mass spectrometry techniques like Multiple Reaction Monitoring (MRM) and High-Resolution Mass Spectrometry (HRMS) are employed. researchgate.net
Multiple Reaction Monitoring (MRM) is a tandem MS technique performed on triple quadrupole mass spectrometers that offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. mdpi.comnih.govnih.gov For Fumonisin B2, specific MRM transitions are selected to ensure that only this compound is detected, even in the presence of other co-eluting substances. iaea.org A study on mycotoxins in onions used ¹³C-Fumonisin B1 as an internal standard for the quantification of Fumonisin B2 and other mycotoxins via MRM. d-nb.inforesearchgate.net In the analysis of broiler chicken feed and excreta, MRM was used to analyze six different fumonisins, including Fumonisin B2. mdpi.comnih.govnih.gov
The following table shows typical MRM transitions for Fumonisin B2:
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
|---|---|---|
| 706.4 | 336.2 | 318.2 |
This data is illustrative and specific transitions may vary based on the instrument and method. iaea.org
High-Resolution Mass Spectrometry (HRMS) , often utilizing Orbitrap or Quadrupole Time-of-Flight (QTOF) analyzers, provides highly accurate mass measurements, which aids in the identification and structural elucidation of compounds. mdpi.com HRMS can be used to characterize unknown compounds and confirm the identity of known mycotoxins. In one study, HRMS was used to characterize Fumonisin A-series mycotoxins in a corn sample by analyzing fragment ions and comparing them to known fumonisin structures. mdpi.com Another study used UHPLC-QTOF-HRMS to analyze the production of Fumonisin B2 by Aspergillus species.
Stable Isotope Dilution Assay (SIDA) for Enhanced Accuracy and Matrix Effect Compensation
Sample Preparation Strategies for Complex Matrices
Effective sample preparation is crucial for removing interfering substances from complex matrices and concentrating the analyte of interest before instrumental analysis. researchgate.netnih.gov The choice of extraction solvent is a critical first step. A common extraction solvent for fumonisins is a mixture of acetonitrile, water, and an acid like formic acid. hpst.czmdpi.com For example, a mixture of acetonitrile/water/formic acid (74/25/1, v/v/v) has been used for extracting fumonisins from feed and excreta samples. mdpi.com
Solid-phase extraction (SPE) is a widely used cleanup technique. nih.gov Immunoaffinity columns (IACs), which use monoclonal antibodies specific to the fumonisins, are highly effective for selective cleanup and concentration of Fumonisin B1 and B2 from complex food and feed extracts. researchgate.neteuropa.eur-biopharm.com The sample extract is passed through the column, where the fumonisins bind to the antibodies. After washing away impurities, the toxins are eluted with a solvent for subsequent analysis. r-biopharm.com
A "dilute-and-shoot" approach, where the sample extract is simply diluted before injection into the LC-MS/MS system, can also be employed, especially when using SIDA with a ¹³C-labeled internal standard like Fumonisin B2-¹³C₄, as the internal standard helps to correct for matrix effects. mdpi.com
Optimized Extraction Protocols for Labeled and Unlabeled Fumonisin B2
The accurate quantification of Fumonisin B2 (FB2) in complex matrices relies heavily on efficient extraction of both the native toxin and its isotopically labeled internal standard, Fumonisin B2-13C4. The goal of an optimized extraction protocol is to maximize the recovery of both analytes from the sample matrix while minimizing co-extractives that can interfere with subsequent analysis. This compound is intended for use as an internal standard for the quantification of FB2 by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.combiomol.com
Various solvent systems have been developed and validated for the extraction of fumonisins from diverse commodities, primarily grains and animal feed. mdpi.comresearchgate.net A common approach involves using mixtures of an organic solvent and water. For instance, a validated method for determining fumonisins in corn involves extraction with an acetonitrile-methanol-water mixture (25:25:50, v/v/v). researchgate.net Another widely used solvent system is methanol-water (3:1, v/v), often coupled with ultrasonic extraction to enhance efficiency. researchgate.net For multi-mycotoxin analysis in cereals and feed, extraction with methanol-water (70:30, v/v) has proven effective. scispace.com A stable isotope dilution assay (SIDA) developed by the FDA utilizes a 50% acetonitrile: 50% water (v/v) solution for extraction from foods like corn, peanut butter, and wheat flour. fda.govfda.gov In this method, the sample is first fortified with the ¹³C-labeled internal standards, including Fumonisin B2-¹³C₃₄, before the extraction process begins. fda.govfda.gov This ensures that the labeled standard experiences the same extraction conditions and potential losses as the native analyte, enabling accurate correction.
More recent developments include the adoption of Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methods. A modified QuEChERS protocol for corn uses a methanol-water (3:1, v/v) extraction, where the extract is later purified using primary secondary amine (PSA) to retain and then elute the fumonisins. researchgate.net For broiler chicken feed and excreta, a solvent of acetonitrile/water/formic acid (74/25/1, v/v/v) has been successfully used, followed by shaking and ultrasonication to ensure thorough extraction. mdpi.com
Table 1: Summary of Extraction Protocols for Fumonisin B2
| Matrix | Extraction Solvent | Extraction Method | Source |
|---|---|---|---|
| Corn | Acetonitrile-Methanol-Water (25:25:50) | Standard Shake/Vortex | researchgate.net |
| Corn | Methanol-Water (3:1) | Ultrasonic Extraction | researchgate.net |
| Corn, Peanut Butter, Wheat Flour | Acetonitrile-Water (1:1) | SIDA Protocol | fda.govfda.gov |
| Cereals and Feed | Methanol-Water (7:3) | Multi-mycotoxin Method | scispace.com |
| Broiler Feed and Excreta | Acetonitrile-Water-Formic Acid (74:25:1) | Shaking and Ultrasonication | mdpi.com |
| Cereal-based Infant Food | Methanol-Water (6:4) with NaCl | Shaking Table | lcms.cz |
Clean-up Techniques (e.g., Immunoaffinity Columns) for Improved Selectivity
Following extraction, a clean-up step is crucial for removing matrix components that can interfere with chromatographic analysis and mass spectrometric detection. Immunoaffinity columns (IACs) are a highly effective and widely used clean-up technique for fumonisin analysis due to their high specificity. r-biopharm.com These columns contain a gel suspension of monoclonal antibodies that are specific to the fumonisin family of mycotoxins, including FB1, FB2, and FB3. r-biopharm.commzfoodtest.com
The principle of IAC clean-up is based on an antigen-antibody reaction. The crude, filtered, and diluted sample extract is passed through the column. r-biopharm.com The fumonisins present in the extract bind specifically to the antibodies, while other matrix components pass through the column and are discarded. r-biopharm.com The column is then washed, typically with water or a phosphate-buffered saline solution, to remove any remaining unbound materials. researchgate.netr-biopharm.com Finally, the purified fumonisins are released (eluted) from the column using a solvent like methanol or an acetonitrile-water mixture. r-biopharm.com The resulting clean eluate can then be concentrated and analyzed by LC-MS/MS.
The use of IACs significantly improves the selectivity and sensitivity of the analytical method. r-biopharm.com By concentrating the toxins and removing complex matrix interferents, IACs lead to cleaner chromatograms, reduced signal suppression or enhancement in the mass spectrometer, and lower limits of detection. r-biopharm.comjfda-online.com IACs have been successfully validated in numerous studies and are a component of official methods for fumonisin determination in various commodities, including corn and corn-based products. researchgate.netjfda-online.com They can be used for single mycotoxin analysis or in combination formats for the simultaneous clean-up of multiple mycotoxins, such as zearalenone (B1683625) and fumonisins. mzfoodtest.com
Table 2: Characteristics of Immunoaffinity Column (IAC) Clean-up for Fumonisins
| Feature | Description | Source |
|---|---|---|
| Principle | Specific binding of fumonisins to monoclonal antibodies packed in a column. | r-biopharm.com |
| Analytes Bound | Fumonisin B1, Fumonisin B2, Fumonisin B3. | r-biopharm.commzfoodtest.com |
| Typical Elution Solvent | Methanol or Acetonitrile/Water. | r-biopharm.com |
| Key Advantages | High specificity and selectivity, improved sensitivity, reduced matrix effects, lower detection limits. | r-biopharm.comjfda-online.com |
| Application | Used in conjunction with HPLC or LC-MS/MS for analysis in a wide range of commodities. | r-biopharm.com |
Development and Validation of High-Throughput Analytical Platforms for this compound
The development of high-throughput analytical platforms, predominantly based on Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), is essential for routine monitoring of Fumonisin B2 in food and feed. lcms.cz The validation of these methods ensures their reliability, accuracy, and fitness for purpose. A cornerstone of modern quantitative mycotoxin analysis is the use of stable isotope-labeled internal standards, such as Fumonisin B2-¹³C₄. fda.govlibios.frromerlabs.com
Fumonisin B2-¹³C₄ is an ideal internal standard because it shares nearly identical physicochemical properties with the unlabeled Fumonisin B2. libios.frmdpi.com This means it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the MS source. romerlabs.commdpi.comnih.gov By adding a known amount of Fumonisin B2-¹³C₄ to each sample prior to analysis, the ratio of the native analyte's peak area to the internal standard's peak area is used for quantification. fda.govfda.gov This approach, known as stable isotope dilution assay (SIDA), effectively compensates for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement, leading to highly accurate and precise results. scispace.comfda.govmdpi.com
Method validation for high-throughput platforms involves assessing several key parameters. An interlaboratory comparison study for multi-mycotoxin analysis highlighted the performance of such methods across different labs. mdpi.com For Fumonisin B2, the concentration range in the study materials spanned from 7.40 to 706 µg/kg. mdpi.com Validation of an LC-MS/MS method for fumonisins in broiler chicken feed and excreta demonstrated excellent performance. nih.govnih.gov The method showed good linearity with correlation coefficients (r) greater than 0.99. nih.gov Accuracy and precision were evaluated at low, medium, and high concentrations, with recoveries ranging from 82.6% to 115.8% and relative standard deviations (RSD) between 3.9% and 18.9%. nih.govnih.gov The use of ¹³C-labeled internal standards was critical in minimizing matrix effects. nih.gov High-throughput methods can analyze a large number of mycotoxins in a single run, with some methods capable of separating and quantifying 14 different mycotoxins in under 12 minutes. lcms.cz
Table 3: Example Validation Parameters for an LC-MS/MS Method for Fumonisins
| Parameter | Matrix | Finding/Value | Source |
|---|---|---|---|
| Linearity (r) | Chicken Feed & Excreta | > 0.99 | nih.gov |
| Recovery | Chicken Feed & Excreta | 82.6% - 115.8% | nih.govnih.gov |
| Precision (%RSD) | Chicken Feed & Excreta | 3.9% - 18.9% | nih.govnih.gov |
| Limit of Quantitation (LOQ) | Chicken Feed & Excreta | 160 µg/kg | nih.gov |
| Matrix Effect Correction | Various | Use of ¹³C-labeled internal standards. | scispace.commdpi.comnih.govmdpi.com |
Biosynthetic Pathways and Genetic Regulation of Fumonisin B2 Production in Fungi
Identification of Fumonisin-Producing Fungal Species
Several fungal species have been identified as producers of fumonisins, with Fumonisin B2 being a prominent member of this mycotoxin family. The primary producers belong to the Fusarium and Aspergillus genera.
Fusarium verticillioides (formerly F. moniliforme) : This species is recognized as the main producer of fumonisins, including Fumonisin B1 (FB1) and Fumonisin B2 (FB2). mdpi.comwikipedia.orginikem.com It is a common pathogen of maize, where it can lead to significant contamination with these toxins. nih.gov Studies have shown that all tested isolates of F. verticillioides from various sources, such as corn feed, are capable of producing both FB1 and FB2. scielo.br
Fusarium proliferatum : Alongside F. verticillioides, F. proliferatum is another major fumonisin-producing fungus. nih.govmdpi.com Research has demonstrated that all tested isolates of F. proliferatum can produce fumonisins, with some strains capable of producing high levels of both FB1 and FB2. researchgate.netnih.gov This species has been isolated from various cereals, including maize, sorghum, wheat, and barley. researchgate.net
Aspergillus niger : While traditionally known for other mycotoxins, recent studies have confirmed that some strains of Aspergillus niger are capable of producing Fumonisin B2. mdpi.comwikipedia.orgcabidigitallibrary.org This is particularly significant as A. niger is widely used in the food industry for producing enzymes and citric acid. mdpi.com Unlike Fusarium species, A. niger appears to primarily produce FB2, with little to no production of FB1 or FB3. acs.org Strains of A. niger isolated from grapes, coffee, and maize have shown the ability to produce FB2. mdpi.comtandfonline.com
The following table summarizes the key fungal species and their Fumonisin B2 production capabilities.
| Fungal Species | Primary Fumonisins Produced | Common Substrates |
| Fusarium verticillioides | Fumonisin B1, Fumonisin B2, Fumonisin B3 | Maize, Rice |
| Fusarium proliferatum | Fumonisin B1, Fumonisin B2, Fumonisin B3 | Maize, Sorghum, Wheat, Barley |
| Aspergillus niger | Fumonisin B2 | Grapes, Coffee, Maize |
Elucidation of the Fumonisin Biosynthetic Gene Cluster (FUM cluster)
The biosynthesis of fumonisins is a complex process orchestrated by a cluster of genes known as the FUM cluster. mdpi.com This gene cluster has been identified and characterized in key fumonisin-producing fungi, including F. verticillioides and F. proliferatum. mdpi.com The FUM cluster in F. verticillioides consists of 17 co-regulated genes that are essential for the production of the fumonisin molecule. nih.gov The clustering of these genes is thought to facilitate their horizontal transfer and coordinated transcriptional regulation. nih.gov
In Aspergillus niger and Aspergillus welwitschiae, a homologous FUM cluster has also been identified. researchgate.net However, the Aspergillus FUM cluster contains orthologs of only 11 of the genes found in the Fusarium cluster and includes a dehydrogenase gene not present in Fusarium. researchgate.net Notably, the FUM2 gene, responsible for hydroxylation at the C-10 position, is absent in the Aspergillus cluster, which is consistent with the observation that A. niger primarily produces fumonisins like FB2 that lack this hydroxyl group. researchgate.net
Enzymatic Steps and Key Enzymes in Fumonisin B2 Synthesis
The synthesis of the fumonisin backbone is a multi-step enzymatic process involving several key enzymes encoded by the FUM gene cluster. The initial and crucial step is catalyzed by a polyketide synthase (PKS).
Polyketide Synthases (PKSs) : The biosynthesis of fumonisins begins with the action of a large, multifunctional enzyme called polyketide synthase, encoded by the FUM1 gene. nih.govnih.govfrontiersin.org PKSs are responsible for the iterative condensation of acetate (B1210297) units or other short carboxylic acids to form a polyketide chain, which serves as the backbone of the fumonisin molecule. nih.gov The FUM1 gene is considered a key determinant for fumonisin production. nih.gov
Nonribosomal Peptide Synthetases (NRPSs) : While the core structure is a polyketide, some mycotoxin biosynthetic pathways involve hybrid PKS-NRPS enzymes. researchgate.netresearchgate.net In the case of fumonisins, after the initial polyketide chain is formed, an α-oxoamine synthase encoded by the FUM8 gene catalyzes the condensation of this polyketide with the amino acid alanine. frontiersin.org
Other key enzymes in the pathway include:
An aminotransferase encoded by FUM8, which is critical for the biological activity of the fumonisin molecule. mdpi.com
A C-3 carbonyl reductase (FUM13). nih.gov
Cytochrome P450 monooxygenases that catalyze oxygenation at various carbon positions, such as C-5 (FUM3) and another undefined site (FUM6). nih.gov
Genes like FUM7, FUM10, FUM11, and FUM14 are required for the esterification of tricarballylic acid moieties. nih.gov
Transcriptional and Post-Transcriptional Regulation of Fumonisin B2 Gene Expression
The expression of the FUM gene cluster and, consequently, the production of Fumonisin B2, is tightly regulated at both the transcriptional and post-transcriptional levels.
Transcriptional Regulation : The expression of the FUM genes is co-regulated, meaning they are turned on and off together. nih.govnih.gov A key transcriptional activator is the Zn(II)2Cys6 binuclear DNA-binding protein encoded by the FUM21 gene, which positively regulates the expression of other FUM genes. frontiersin.org Studies have shown a positive correlation between the transcript levels of FUM1 and the amount of fumonisins produced by F. verticillioides and F. proliferatum. nih.gov However, the relationship is not always linear, and some compounds can up-regulate FUM gene expression in low-producing strains without a corresponding increase in fumonisin production, suggesting a more complex regulatory network. mdpi.com
Post-Transcriptional Regulation : Evidence suggests that post-transcriptional mechanisms also play a significant role in modulating fumonisin production. For instance, differences have been observed between the optimal temperatures for FUM gene expression and actual fumonisin production, hinting at regulation that occurs after the genes have been transcribed into mRNA. europa.eu Some studies propose that certain compounds might affect fumonisin accumulation at the post-transcriptional level, similar to what has been observed for other mycotoxins. mdpi.com Furthermore, fumonisins themselves have been shown to influence post-transcriptional regulation by affecting microRNA (miRNA) expression, such as the repression of miR-27b. nih.gov
Environmental and Agronomic Factors Influencing Fumonisin B2 Production in Crops
The production of Fumonisin B2 by fungi in agricultural settings is not constant but is significantly influenced by a variety of environmental and agronomic factors. These factors can affect fungal growth, colonization of the host plant, and the expression of the FUM gene cluster.
Environmental Factors :
Temperature : Temperature is a critical factor affecting fungal growth and mycotoxin production. mdpi.comaimspress.com Warmer temperatures generally favor the growth of fumonisin-producing fungi and can enhance toxin production. mdpi.comsemanticscholar.org For example, Fusarium species have optimal temperature ranges for toxin secretion, often between 15-30°C. cabidigitallibrary.org
Water Activity (aw) : Water availability, measured as water activity, is another key determinant. nih.gov Drought conditions and the associated plant stress can predispose crops like maize to infection by F. verticillioides and subsequent fumonisin contamination. mdpi.comcsic.es Conversely, high humidity and moisture content can also promote fungal growth and mycotoxin production, especially during storage. mdpi.commdpi.com Aspergillus niger, for instance, produces Fumonisin B2 more effectively on media with low water activity. acs.org
Climate Change : Climate change, with its associated shifts in temperature and rainfall patterns, is expected to influence the geographical distribution of fumonisin-producing fungi and the risk of contamination. mdpi.com
Agronomic Factors :
Tillage System : Tillage practices can impact mycotoxin levels. For instance, intensive tillage has been associated with higher levels of deoxynivalenol (B1670258) (another mycotoxin), while direct drilling may be a better approach for reducing contamination. udl.catnih.gov
Crop Rotation and Variety : The choice of crop variety, particularly its maturity time, can influence susceptibility to fumonisin contamination. semanticscholar.org Early-maturing varieties may escape periods of high fungal pressure. semanticscholar.org
Insect Damage : Damage to crops by insects, such as borer insects in maize, can create entry points for fungal infection and is a significant risk factor for increased fumonisin accumulation. nih.govsemanticscholar.org
Nitrogen Fertilization : The rate of nitrogen fertilization can also play a role, with both deficiency and excessive application potentially leading to increased fumonisin levels. nih.gov
Irrigation : Irrigation practices can affect water stress in plants and thereby influence fungal infection and mycotoxin production. csic.es
The interplay of these factors creates a complex system that determines the ultimate level of Fumonisin B2 contamination in crops. A summary of influential factors is provided below.
| Factor Category | Specific Factor | Influence on Fumonisin B2 Production |
| Environmental | Temperature | Warmer temperatures generally increase production. mdpi.comsemanticscholar.org |
| Water Activity (aw) | Drought stress can increase contamination; high humidity during storage also promotes growth. mdpi.comcsic.es | |
| Agronomic | Tillage System | Can influence the microenvironment for fungal growth. udl.catnih.gov |
| Crop Variety | Earliness of maturity can affect susceptibility. semanticscholar.org | |
| Insect Damage | Creates entry points for fungi, increasing contamination risk. nih.govsemanticscholar.org | |
| Nitrogen Fertilization | Imbalances can increase fumonisin levels. nih.gov | |
| Irrigation | Affects plant water stress and subsequent fungal infection. csic.es |
Metabolic Fates and Biotransformation of Fumonisin B2 13c4 in Non Human Biological Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models (e.g., livestock, poultry)
Studies in various animal models, including livestock and poultry, have shown that fumonisins are generally poorly absorbed from the gastrointestinal tract and are rapidly excreted. mdpi.com This low oral bioavailability, often less than 6%, means that a significant portion of ingested FB2 is not absorbed systemically. mdpi.com
In broiler chickens and turkeys, studies have analyzed the concentrations of FB2 in muscle and liver tissues after dietary exposure. mdpi.comnih.gov Despite the low absorption rate, detectable levels of FB2 and its metabolites can be found in these tissues. For instance, in one study, broiler chickens fed a diet containing 20 mg/kg of Fumonisin B1 (FB1) + FB2 showed mean concentrations of FB2 in muscle and liver to be 3.39 µg/kg and 2.61 µg/kg, respectively. mdpi.comnih.gov Turkeys under similar conditions had concentrations of 1.52 µg/kg in muscle and 4.23 µg/kg in liver. mdpi.comnih.gov
The distribution of fumonisins can lead to species-specific target organ toxicity. doi.org For example, pigs are susceptible to pulmonary edema, while horses can develop leukoencephalomalacia. brill.comdoi.org The liver and kidneys are also common target organs for fumonisin toxicity across multiple species. doi.org The disruption of sphingolipid metabolism, characterized by an increased ratio of sphinganine (B43673) (Sa) to sphingosine (B13886) (So), is a key biomarker of fumonisin exposure and toxicity in animals like pigs. oup.comdoi.org
Excretion of fumonisins occurs primarily through the feces, which is consistent with their poor absorption. A study on broiler chickens indicated that about half of the ingested fumonisins were excreted as the parent compounds, suggesting the other half may be metabolized into various modified forms. mdpi.com
Table 1: Fumonisin B2 Concentrations in Tissues of Poultry Fed a Diet with 20 mg/kg FB1+FB2
| Species | Tissue | Mean FB2 Concentration (µg/kg) |
| Broiler Chicken | Muscle | 3.39 |
| Broiler Chicken | Liver | 2.61 |
| Turkey | Muscle | 1.52 |
| Turkey | Liver | 4.23 |
Data sourced from studies on poultry fed experimental diets. mdpi.comnih.gov
Enzymatic Biotransformation Pathways of Fumonisin B2 and its Analogs
The biotransformation of Fumonisin B2 and its analogs in animals involves several enzymatic pathways, with hydrolysis and conjugation being the most prominent.
Hydrolysis of Tricarballylic Acid Groups and Formation of Hydrolyzed Fumonisin B2 (HFB2)
A primary metabolic pathway for fumonisins is the hydrolysis of their tricarballylic acid (TCA) groups. mdpi.comresearchgate.net This reaction is catalyzed by carboxylesterases, which cleave the ester bonds, resulting in the formation of hydrolyzed fumonisin B2 (HFB2) and partially hydrolyzed fumonisins. nih.govmdpi.comresearchgate.net This process can occur endogenously within the animal's metabolic system and can also be influenced by heat and alkaline conditions during feed processing. mdpi.comunl.edu The removal of the TCA groups is a critical step in the detoxification pathway, as the resulting hydrolyzed forms are considered less toxic. researchgate.net
Conjugation Reactions and Novel Metabolite Identification
Besides hydrolysis, fumonisins can undergo conjugation reactions, leading to the formation of novel metabolites. While specific conjugation pathways for FB2 are less detailed in available literature, research on fumonisins in general suggests possibilities for N-acylation and other conjugation reactions. mdpi.com The identification of these metabolites is an ongoing area of research, with advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) being instrumental in detecting and characterizing these modified forms in animal tissues and excreta. mdpi.commdpi.com
Role of Intestinal Microbiota in Fumonisin B2 Biotransformation
The gut microbiota plays a significant role in the biotransformation of mycotoxins, including Fumonisin B2. nih.govfrontiersin.org The diverse enzymatic capabilities of intestinal bacteria can contribute to the degradation and detoxification of ingested fumonisins. frontiersin.orgnih.gov Some gut microbes can hydrolyze the TCA groups of fumonisins, mirroring the enzymatic action seen in the host's tissues. nih.gov
Studies have shown that exposure to fumonisins can, in turn, alter the composition and balance of the gut microbiota. mdpi.com In broilers, both FB2 and its hydrolyzed form, HFB2, were found to significantly affect the relative abundance of bacterial phyla, particularly Firmicutes and Proteobacteria. mdpi.com This bidirectional interaction highlights the complex relationship between mycotoxins and the intestinal microbiome. The ability of certain gut microorganisms to degrade fumonisins has led to research into their potential use as probiotic agents to mitigate mycotoxin toxicity in animals. nih.gov
Tracing Metabolic Pathways and Fate using Fumonisin B2-13C4 as an Isotopic Tracer
Isotopically labeled compounds like this compound are invaluable tools for tracing the metabolic fate of the parent toxin in biological systems. The use of stable isotope dilution assays (SIDA) with 13C-labeled internal standards allows for accurate quantification of fumonisins and their metabolites in complex biological matrices such as plasma, tissues, and excreta. mdpi.combastiaanse-communication.comfoodriskmanagement.com
By introducing this compound into an animal model, researchers can track its absorption, distribution to various organs, biotransformation into different metabolites, and subsequent excretion. This provides a clear and quantitative picture of the toxin's journey through the body, helping to elucidate the specific metabolic pathways involved and the residence time of the toxin and its byproducts in different tissues. mdpi.comtum.de This approach overcomes many of the challenges associated with analyzing trace levels of mycotoxins and their metabolites, providing more reliable data for toxicokinetic and risk assessment studies. researchgate.neteu-parc.eu
Comparative Metabolism and Species-Specific Differences (excluding human)
The metabolism of Fumonisin B2 exhibits notable differences across various animal species, which contributes to their varying susceptibility to its toxic effects. doi.org
Table 2: Comparative Susceptibility and Metabolic Features of Fumonisin B2 in Different Animal Species
| Species | Primary Target Organ(s) | Key Metabolic & Toxicity Features |
| Pig | Lung, Liver | High sensitivity, leading to pulmonary edema. brill.comdoi.org Significant increase in the Sa/So ratio is a reliable biomarker of exposure. oup.comdoi.org |
| Horse | Brain, Liver | Highly sensitive, causing leukoencephalomalacia (ELEM). brill.comdoi.org |
| Poultry (Chicken, Turkey) | Liver | Generally more resistant compared to pigs and horses. researchgate.net Can tolerate higher dietary concentrations, but liver toxicity can occur. researchgate.netnih.gov |
| Cattle | Liver | Considered relatively resistant, but liver damage can occur at high exposure levels. doi.org |
| Rabbit | Kidney, Liver | Susceptible to nephrotoxicity and hepatotoxicity. doi.org |
| Rat | Kidney, Liver | Used as a model for kidney and liver cancer studies. jst.go.jp Shows organ-specific accumulation of sphingoid bases. jst.go.jp |
Avian species, such as chickens and turkeys, are generally considered more resistant to fumonisins compared to mammals like pigs and horses. researchgate.net However, they are not immune to the toxic effects, with the liver being a primary target organ. researchgate.netnih.gov Studies have shown that even in these more resistant species, fumonisin exposure leads to an accumulation of sphinganine in the liver. researchgate.net The differences in the accumulation of specific sphingoid bases and their metabolites in various organs likely contribute to the species-specific toxicities observed. jst.go.jp For instance, in rats, sphinganine 1-phosphate accumulation is significant in the kidney but minimal in the liver, which may relate to the organ-specific damage seen in this species. jst.go.jp
Molecular and Cellular Mechanisms of Fumonisin B2 Action
Disruption of Sphingolipid Metabolism: Inhibition of Sphinganine (B43673) N-Acyltransferase (Ceramide Synthase)
The cornerstone of Fumonisin B2's toxic action is its potent and competitive inhibition of the enzyme sphinganine N-acyltransferase, more commonly known as ceramide synthase (CerS). mdpi.commedchemexpress.commedchemexpress.com This enzyme is critical in the de novo sphingolipid biosynthesis pathway, where it catalyzes the acylation of sphingoid bases like sphinganine (Sa) and sphingosine (B13886) (So) to form dihydroceramides and ceramides (B1148491), respectively. jst.go.jpinnocua.net
Fumonisins, including FB2, possess a long-chain, hydrocarbon backbone that mimics the structure of sphinganine and sphingosine. mdpi.comnih.gov This structural analogy allows FB2 to bind to the active site of ceramide synthase, competitively blocking the enzyme from binding its natural substrates. jst.go.jpnih.gov This inhibition disrupts the entire sphingolipid metabolic pathway, preventing the synthesis of essential complex sphingolipids that are vital components of cellular membranes and play crucial roles in cell signaling. doi.orgcolab.ws The inhibitory profile of ceramide synthesis is reported to be comparable between Fumonisin B1 (FB1) and FB2. mdpi.com
Accumulation of Sphinganine and Sphingosine and Perturbation of Sphinganine-to-Sphingosine Ratio
A direct and measurable consequence of ceramide synthase inhibition by Fumonisin B2 is the intracellular accumulation of the enzyme's substrates. core.ac.uk This leads to a significant increase in the concentration of free sphinganine and, to a lesser degree, sphingosine. jst.go.jpnih.gov The differential accumulation occurs because sphinganine N-acyltransferase is the primary target, leading to a bottleneck in the de novo synthesis pathway. nih.gov
This disruption significantly alters the cellular balance between these two sphingoid bases, resulting in an elevated sphinganine-to-sphingosine (Sa/So) ratio. core.ac.ukdoi.org This altered ratio is a reliable and sensitive biomarker for fumonisin exposure in various animal species and humans, often detectable even at low exposure levels before clinical signs of toxicity appear. mdpi.comnih.govresearchgate.net Studies in pigs have shown that statistically significant increases in the Sa/So ratio in serum were observed at feed concentrations as low as 5 ppm total fumonisins. nih.gov In rats, organ-specific differences in accumulation are observed; for instance, sphinganine 1-phosphate accumulation can be equal to or exceed that of sphinganine in the kidney, while very little accumulates in the liver. jst.go.jpinnocua.net
Table 1: Effects of Fumonisin B2 on Sphingolipid Metabolism
| Parameter | Effect of Fumonisin B2 Exposure | Mechanism | Key References |
| Ceramide Synthase (CerS) Activity | Inhibition | Competitive binding due to structural similarity to sphingoid bases. | jst.go.jp, mdpi.com, nih.gov |
| Sphinganine (Sa) Levels | Significant Increase | Blockage of its conversion to dihydroceramide. | jst.go.jp, nih.gov, mdpi.com |
| Sphingosine (So) Levels | Lesser Increase | Accumulation from the salvage pathway and turnover of complex sphingolipids. | jst.go.jp, nih.gov |
| Sphinganine-to-Sphingosine (Sa/So) Ratio | Significant Increase | Disproportionate accumulation of sphinganine relative to sphingosine. | core.ac.uk, doi.org, mdpi.com |
| Complex Sphingolipids | Decrease | Impaired synthesis downstream of ceramide synthase inhibition. | doi.org, nih.gov |
Consequences on Cellular Signaling Pathways and Membrane Integrity
The disruption of sphingolipid homeostasis has profound consequences for cellular function, as sphingolipids are not merely structural components but also critical signaling molecules. The accumulation of sphingoid bases and the depletion of ceramides and complex sphingolipids trigger aberrations in multiple cellular pathways and compromise the structural integrity of cell membranes. doi.orgnih.gov
Fumonisins have been shown to alter the expression of genes that regulate the cell cycle. nih.gov Both FB1 and FB2 can induce changes in key cell cycle proteins. In studies with male Sprague-Dawley rats, treatment with FB1 and FB2 resulted in a significant increase in the liver mRNA expression for the cyclin-dependent kinase inhibitor p21. nih.gov Furthermore, FB2 treatment was associated with depressed mRNA expression for cyclin D1 and decreased liver p27 mRNA expression. nih.gov Conversely, hepatic cyclin E mRNA was elevated in response to both FB1 and FB2. nih.gov These alterations in cyclins and their inhibitors can lead to dysregulation of cell cycle progression, potentially contributing to the carcinogenic effects observed in rodents. core.ac.uk Some studies have reported that fumonisins can induce cell cycle arrest in the G1 phase. researchgate.net
The accumulation of sphingoid bases like sphinganine is known to have pro-apoptotic properties. jst.go.jpresearchgate.net Fumonisin B2 exposure can trigger programmed cell death (apoptosis), as well as other forms of cell death like necrosis and autophagy.
Apoptosis: Fumonisin-induced apoptosis is a key feature of its toxicity in the liver and kidneys. capes.gov.br The mechanism involves the activation of various signaling pathways. For example, fumonisins can induce oxidative stress, which in turn activates the p53 apoptosis signaling pathway, upregulating pro-apoptotic factors like PUMA and Caspase-3. nih.govresearchgate.net The toxins can also activate the JNK signaling pathway, which promotes apoptosis. nih.govresearchgate.net
Necrosis: In some cell types and conditions, fumonisin exposure can lead to necrotic cell death, which is often associated with lipid peroxidation. nih.gov
Autophagy: Fumonisin B2 has been found to induce mitochondrial stress, which can lead to mitophagy (a selective form of autophagy that degrades mitochondria). researchgate.netnih.gov Studies in human embryonic kidney (HEK293) cells showed that FB2 exposure led to reduced ATP levels and mitochondrial stress. researchgate.net Fumonisin B1 has been shown to induce autophagy through pathways involving endoplasmic reticulum stress and the JNK pathway. nih.govresearchgate.net
Fumonisins are known to induce oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.govresearchgate.net This oxidative stress can damage cellular components, including lipids, proteins, and DNA. nih.gov The induction of oxidative stress is considered a key mechanism contributing to fumonisin-induced toxicity and carcinogenicity. nih.govresearchgate.net This cellular stress can trigger inflammatory responses. ugent.be For instance, fumonisin exposure can increase the expression of pro-inflammatory cytokines like IL-1, which is known to activate hepatic apoptotic signaling pathways during stress and inflammation. mdpi.com
Induction of Apoptosis, Necrosis, and Autophagy
Investigation of Fumonisin B2-13C4 Internalization and Intracellular Localization
The process involves synthesizing the fumonisin molecule with stable, heavy isotopes of carbon (¹³C) at specific positions. This labeling does not alter the chemical properties or biological activity of the toxin but allows it to be distinguished from its unlabeled counterparts by analytical techniques like mass spectrometry.
Researchers can expose cells to this compound and, at various time points, lyse the cells and separate them into different subcellular fractions (e.g., plasma membrane, cytosol, mitochondria, endoplasmic reticulum, nucleus). By analyzing the amount of this compound in each fraction, they can determine the rate of internalization and the precise intracellular compartments where the toxin accumulates. nih.gov This information is critical for identifying the primary sites of action and understanding how the toxin reaches its molecular targets, such as the ceramide synthase located in the endoplasmic reticulum. nih.gov The use of such labeled compounds provides a quantitative and dynamic view of the toxin's journey within the cell. nih.gov
Exploration of Epigenetic Modifications and Gene Expression Alterations Induced by Fumonisin B2
Fumonisin B2 (FB2), a mycotoxin primarily produced by Fusarium species, exerts its toxic effects through various molecular pathways, including the alteration of epigenetic mechanisms and gene expression. nih.gov Research indicates that fumonisins can induce epigenetic changes such as DNA methylation, histone modifications, and fluctuations in microRNA (miRNA) profiles, which may contribute to their pathological effects. nih.govresearchgate.netnih.gov
A key area of investigation has been the impact of FB2 on gene and protein expression related to cellular stress and signaling pathways. In studies using human embryonic kidney (Hek293) cells, FB2 exposure was shown to significantly suppress the expression of miR-27b, a microRNA involved in post-transcriptional regulation. nih.govmdpi.com This suppression of miR-27b is linked to the promotion of mitophagy, a cellular process for clearing damaged mitochondria. mdpi.com Concurrently, FB2 was observed to increase both the gene and protein expression of PINK1 and the protein expression of p62, two key proteins that regulate mitophagy. nih.govmdpi.com
Further studies on Hek293 cells revealed that FB2 induces mitochondrial stress, evidenced by a significant decrease in both the mRNA and protein expression of SIRT3, a mitochondrial sirtuin involved in stress response. nih.govmdpi.com While the mitochondrial stress marker HSP60 was upregulated, the expression of another stress response protein, LONP1, was not significantly changed. mdpi.com
Research in other models has also highlighted FB2's impact on gene expression. In Nile tilapia, dietary exposure to fumonisins (a mix of Fumonisin B1 and B2) led to dose- and time-dependent changes in the expression of genes related to apoptosis. unesp.br Specifically, the expression of sphingosine-1-phosphate lyase (SPL) and caspase 7 (CASP7) was significantly altered, suggesting an interference with the apoptotic balance. unesp.br In a mouse model of psoriasis, oral administration of FB2 was found to exacerbate inflammatory symptoms by increasing the production of the proinflammatory cytokines Interleukin-17 (IL-17) and Interleukin-22 (IL-22). mdpi.com
Table 1: Summary of Gene and Protein Expression Alterations Induced by Fumonisin B2
| Gene/Protein | Cell/Animal Model | Observed Effect | Potential Consequence | Reference(s) |
|---|---|---|---|---|
| miR-27b | Human Embryonic Kidney (Hek293) | Significant decrease in expression | Promotion of mitophagy | nih.govmdpi.com |
| PINK1 | Human Embryonic Kidney (Hek293) | Significant increase in gene and protein expression | Promotion of mitophagy | nih.govmdpi.com |
| p62 | Human Embryonic Kidney (Hek293) | Significant increase in protein expression | Promotion of mitophagy | mdpi.com |
| SIRT3 | Human Embryonic Kidney (Hek293) | Significant decrease in mRNA and protein expression | Suppression of mitochondrial stress response | nih.govmdpi.com |
| HSP60 | Human Embryonic Kidney (Hek293) | Significant increase in protein expression | Indicator of mitochondrial stress | mdpi.com |
| SPL | Nile Tilapia | Altered mRNA expression (dose-time dependent) | Disturbance of apoptotic balance | unesp.br |
| CASP7 | Nile Tilapia | Altered mRNA expression (dose-time dependent) | Disturbance of apoptotic balance | unesp.br |
| IL-17, IL-22 | Mouse Model (Psoriasis) | Increased production | Exacerbation of inflammation | mdpi.com |
Structure-Activity Relationship Studies Utilizing Fumonisin B2 and its Analogs
The biological activity of Fumonisin B2 and its analogs is intrinsically linked to their chemical structure. ecronicon.net Fumonisins are characterized by a long polyol (polyhydroxylated hydrocarbon) chain, an amino group, and two tricarballylic acid side chains. ecronicon.netresearchgate.net Structure-activity relationship studies have been crucial in identifying the specific molecular features responsible for their toxicity.
Research has consistently shown that the primary amino group and the tricarballylic acid moieties are essential for the biological activity of fumonisins. ecronicon.netresearchgate.net These groups are structurally similar to the sphingoid bases sphinganine and sphingosine, allowing fumonisins to act as competitive inhibitors of the enzyme ceramide synthase. mdpi.com The inhibition of this enzyme disrupts sphingolipid metabolism, a key mechanism of fumonisin toxicity. iastate.edu Hydrolysis of the tricarballylic acid side chains from Fumonisin B1 (FB1) results in a compound (hydrolyzed FB1 or hFB1) with significantly reduced biological activity, demonstrating the importance of these acidic groups. ecronicon.netresearchgate.net Similarly, removal of the amine group also leads to a less toxic analog. researchgate.net
Fumonisin B2 is a close structural analog of Fumonisin B1, the most prevalent fumonisin. mdpi.com They differ only by the absence of a hydroxyl group at the C-10 position on the hydrocarbon backbone of FB2. mdpi.com Despite this minor difference, their inhibitory effect on ceramide synthase is considered comparable. mdpi.com However, some studies suggest that FB2 can elicit distinct biological responses compared to FB1. For instance, in a mouse model of psoriasis, low-concentration oral exposure to FB2 significantly worsened inflammatory symptoms, whereas exposure to FB1 at the same concentration did not. mdpi.comresearchgate.net This highlights that while the core mechanism of ceramide synthase inhibition is similar, subtle structural differences between analogs can lead to different pathological outcomes.
Studies comparing the toxicity of various fumonisin analogs have provided further insight. In short-term cancer initiation assays in rats, FB1, FB2, and Fumonisin B3 (FB3) showed activity, whereas their N-acetyl derivatives and hydrolyzed aminopentol (B8107646) backbones were inactive, reinforcing the necessity of the free primary amine group for this specific toxic effect. nih.gov
Ecological Distribution and Agricultural Implications of Fumonisin B2 Contamination
Occurrence and Prevalence of Fumonisin B2 in Cereal Grains and Feed Commodities
Fumonisin B2 contamination is a global issue affecting a wide range of cereal grains and animal feed. While Fumonisin B1 is typically found in higher concentrations, Fumonisin B2 is a common co-contaminant and its presence is a significant concern for food and feed safety. nih.govmdpi.com
Maize, Wheat, Rice, and Other Crop Contamination
Maize and maize-based products are the most frequently and heavily contaminated commodities with fumonisins. nih.govmdpi.com However, the contamination is not limited to maize. Fumonisin B2 has also been detected in various other cereal grains, including wheat, rice, barley, rye, and oats. nih.govmdpi.com
Studies have documented the presence of Fumonisin B2 in these crops worldwide. For instance, a study in Poland on various corn food products found that 33.3% of the samples were contaminated with Fumonisin B2, with a maximum concentration of 392 µg/kg in maize grains. pjoes.com In Morocco, an analysis of breakfast and infant cereals revealed Fumonisin B2 contamination in rice and wheat-based products. cabidigitallibrary.org One rice-based infant cereal contained 1.2 µg/kg of Fumonisin B2, while a wheat-based product had 2.3 µg/kg. cabidigitallibrary.org Research in Nepal also confirmed the production of Fumonisin B2 by Fusarium proliferatum strains isolated from wheat, leading to kernel contamination. unl.edu
The following table summarizes the occurrence and concentration of Fumonisin B2 in various cereal grains based on different studies.
| Crop | Region/Study | Frequency of Contamination | Concentration Range (µg/kg) |
| Maize | Poland | 33.3% | Up to 392 |
| Maize | Hungary | 2 samples (out of 85 snack-like products) | Not specified |
| Maize | Portugal | - | 0 - 1041.9 |
| Wheat | Morocco | 1 sample | 2.3 |
| Wheat | Nepal | - | Significant levels produced by some fungal strains |
| Rice | Morocco | 1 sample | 1.2 |
This table is for illustrative purposes and synthesizes data from multiple sources. For specific details, refer to the cited research.
Geographic Distribution and Environmental Determinants (e.g., temperature, water activity)
The occurrence of Fumonisin B2 is widespread globally, but the levels of contamination show significant regional variations, largely influenced by climatic conditions. mdpi.comresearchgate.net The fungi that produce fumonisins, such as Fusarium species, thrive in warm and humid environments. jfda-online.comfda.gov.tw
Temperature is a critical factor. Optimal temperatures for the growth of Fusarium moniliforme (now F. verticillioides) are around 25°C, while for F. proliferatum, it is 30°C. jfda-online.com High temperatures, particularly during the flowering and kernel development stages of crops, are conducive to fungal infection and subsequent toxin production. nih.gov Studies have shown a strong correlation between higher temperatures and increased fumonisin contamination levels. researchgate.net For example, research in Brazil indicated that southern states with temperate climates, lower average temperatures, and higher humidity and precipitation had a higher risk of fumonisin occurrence. researchgate.net Conversely, drought stress, often associated with high temperatures, can also predispose crops like maize to Fusarium infection. mdpi.com A study in Ontario, Canada, found higher fumonisin levels in areas with lower rainfall. mdpi.com
Water activity (a_w) , a measure of the availability of water for microbial growth, is another key determinant. Fusarium species require high water activity to grow and produce fumonisins, with an ideal range between 0.94 and 0.98. jfda-online.com Growth is inhibited when water activity falls below 0.92. jfda-online.com The combination of rainfall and high relative humidity, especially during critical growth periods, has been strongly correlated with fumonisin contamination. researchgate.net
Factors Influencing Fungal Infection and Toxin Accumulation in Crops
The contamination of crops with Fumonisin B2 is a complex process influenced by a combination of agricultural practices, the genetic makeup of the crop, and environmental conditions during the growing season and post-harvest.
Agronomic Practices and Cultivar Susceptibility
Various farming techniques can significantly impact the risk of fumonisin contamination. nih.gov Practices such as crop rotation, tillage methods, and fertilization levels play a crucial role. mdpi.comsajs.co.za For instance, removing debris from the previous crop has been shown to lower the risk of fumonisin in corn. nih.gov Some studies suggest that higher levels of nitrogen fertilizer may increase fumonisin levels, while a balanced fertilization approach is generally recommended to minimize stress and subsequent contamination. nih.govmdpi.com The use of insect-resistant maize varieties can also help reduce fumonisin levels, as insect damage provides an entry point for fungal infection. jfda-online.comnih.gov
Cultivar susceptibility is another critical factor. nih.gov Different crop varieties exhibit varying levels of resistance to Fusarium infection and fumonisin accumulation. nih.govmdpi.com Research in Kenya on different maize varieties demonstrated significant differences in Fumonisin B2 levels, with one genotype (H629) showing a higher concentration (628.1 µg/kg) compared to others. researchgate.net Similarly, a study on Korean maize cultivars found that a disease-resistant variety accumulated lower levels of fumonisins compared to more susceptible ones. mdpi.com Breeding for resistant cultivars is a key strategy in mitigating fumonisin contamination. nih.gov
Climatic Conditions and Post-Harvest Storage
As discussed previously, climatic conditions during the growing season are paramount. mdpi.comnih.gov Hot and dry weather, especially around the flowering period of maize, followed by warm and wet conditions before harvest, creates an environment highly conducive to fumonisin production. nih.govnih.gov
Post-harvest storage is another critical control point. jfda-online.comsajs.co.za Improper storage conditions, particularly high moisture content and temperature, can lead to further fungal growth and accumulation of fumonisins in the stored grain. jfda-online.com The risk of contamination increases if grains are not dried to a safe moisture level (typically below 14% for maize) before storage. mdpi.com
Carry-Over and Exposure Pathways in Terrestrial Food Chains (excluding human consumption)
Fumonisin B2 can enter the terrestrial food chain when contaminated grains and feed commodities are consumed by livestock. nih.govnih.gov This "carry-over" effect is a significant concern for animal health and the safety of animal-derived products. researchgate.net
When animals ingest feed contaminated with fumonisins, the toxins can be metabolized and may accumulate in various tissues and products, although the extent of this carry-over can vary. Mycotoxins are frequently found in animal feed, and their presence can lead to residues in animal-derived food products. researchgate.net Studies have shown that fumonisins can be found in the excreta of broiler chickens fed contaminated feed, indicating a pathway for environmental redistribution. mdpi.com The contamination of animal feed with fumonisins is a global issue, with studies reporting their presence in feed samples from various regions. nih.gov The presence of fumonisins in the food chain is a complex issue influenced by factors from pre-harvest to animal metabolism. chinacdc.cn
Strategies for Mitigation and Management of Fumonisin B2 in Agri Food Systems
Pre-Harvest Control Measures
Preventing the formation of Fumonisin B2 in the field is the most effective way to control its presence in the food and feed chain. greenfacts.orgcore.ac.uk Pre-harvest strategies focus on creating conditions that are unfavorable for fungal growth and toxin production. researchgate.net
One of the most practical and environmentally sound methods for controlling Fumonisin B2 is the development and cultivation of crop varieties that are resistant to fungal infection. researchgate.netresearchgate.net Breeding programs are actively working to identify and incorporate genetic resistance to Fusarium ear rot into high-yielding and locally adapted maize hybrids. researchgate.netresearchgate.net While progress has been made, achieving complete resistance has been challenging, and this strategy is often most effective when combined with other management practices. researchgate.netresearchgate.net Transgenic crops are also being developed to enhance host plant resistance and, in some cases, to detoxify mycotoxins directly. greenfacts.orggreenfacts.org
The application of fungicides can be a tool in managing Fusarium infections that lead to Fumonisin B2 production. ufla.br However, the efficacy of fungicides can be limited as they may not control the endophytic (internal) infection of the plant by Fusarium verticillioides. frontiersin.org
A promising and environmentally safer alternative is the use of biological control agents (BCAs). frontiersin.orgnih.gov These are beneficial microorganisms, such as bacteria and fungi, that can outcompete or inhibit the growth of harmful, toxin-producing fungi. nih.govscience-line.com
Bacteria: Strains of Bacillus, such as Bacillus subtilis and Bacillus amyloliquefaciens, have been shown to reduce Fusarium growth and fumonisin production. ufla.brfrontiersin.orgscience-line.com
Fungi: Non-toxigenic strains of fungi, like Trichoderma harzianum, can act as antagonists to Fumonisin-producing Fusarium species, leading to lower toxin levels in harvested maize. science-line.commdpi.com
Research has demonstrated that treating maize seeds with BCAs can lead to healthier plants and significantly lower concentrations of fumonisins. science-line.commdpi.com Integrated approaches that combine the use of BCAs with compatible chemical fungicides are also being explored. ufla.br
Development of Resistant Crop Varieties
Post-Harvest Decontamination Technologies
Once a crop is harvested, various post-harvest techniques can be employed to reduce the concentration of Fumonisin B2. greenfacts.orgresearchgate.netresearchgate.net
Physical methods are often the first line of defense in reducing mycotoxin levels after harvest due to their simplicity and lack of chemical use. researchgate.netresearchgate.net
Sorting and Cleaning: Damaged, discolored, or shriveled kernels often have the highest concentrations of mycotoxins. researchgate.netresearchgate.net Manual hand-sorting can reduce fumonisin levels in maize by as much as 84%. researchgate.net Mechanical methods, such as sieving, density separation, and high-speed optical sorting, can also effectively remove contaminated kernels and reduce fumonisin levels by over 80%. researchgate.netusda.gov Simple washing of kernels can provide an additional reduction in toxin concentration. researchgate.net
Thermal Processing: Fumonisin B2 is relatively heat-stable, especially at temperatures below 125°C. unl.edunih.gov Standard cooking methods like boiling may have little effect on its concentration. unl.edunormecfoodcare.com However, high-temperature processing methods can significantly reduce Fumonisin B2 levels. The effectiveness is dependent on temperature, duration, and pH. unl.edunih.gov For instance, at 150°C, the reduction of FB2 can range from 30% to 80%, with greater degradation occurring at a lower pH. unl.edu At temperatures of 175°C and above, over 90% of FB2 can be destroyed. unl.edu Processes like extrusion, roasting, and frying, which reach these higher temperatures, show promise for lowering fumonisin concentrations. unl.edunormecfoodcare.comopenagrar.de
Table 1: Effect of Thermal Processing on Fumonisin B2 Reduction
| Processing Method | Temperature | Fumonisin B2 Reduction (%) | Reference |
|---|---|---|---|
| Boiling (≤125°C) | ≤125°C | <20% | nih.gov |
| Heating at pH 4 | 150°C | ~80% | unl.edu |
| Heating at pH 7 | 150°C | ~30% | unl.edu |
| Heating (any pH) | ≥175°C | >80-90% | unl.edunih.gov |
| Extrusion Cooking | 180-220°C | 30-55% | openagrar.de |
| Roasting (flakes) | 250°C | Up to 94% (6-35% of original) | openagrar.de |
Chemical treatments can be used to break down fumonisins into less toxic compounds. fermentek.com Alkaline processing, such as nixtamalization (soaking maize in a calcium hydroxide (B78521) solution), can lead to the hydrolysis of fumonisins. researchgate.netmdpi.com This process removes the tricarballylic acid side chains from the Fumonisin B2 molecule, converting it to hydrolyzed Fumonisin B2 (HFB2). researchgate.netmdpi.com While this is a form of degradation, the toxicity of all resulting breakdown products requires careful evaluation. fermentek.com
Biological detoxification is an emerging and promising strategy that uses microorganisms or their enzymes to specifically degrade mycotoxins under mild conditions, preserving the nutritional quality of the food or feed. encyclopedia.pubd-nb.infosci-hub.se
Microbial Degradation: Various microorganisms, including bacteria and yeasts, can detoxify fumonisins. encyclopedia.pubsci-hub.se Lactic acid bacteria (LAB), such as Lactobacillus plantarum and Lactobacillus pentosus, have demonstrated a high efficiency in removing Fumonisin B2 from solutions, primarily through binding to components of the bacterial cell wall, like peptidoglycans. researchgate.net Probiotic yeasts, such as Saccharomyces cerevisiae, have also been shown to reduce fumonisin concentrations. d-nb.info
Enzymatic Breakdown: This approach involves using specific enzymes to convert fumonisins into non-toxic or less toxic metabolites. researchgate.netmdpi.com Carboxylesterases, such as FumD, can hydrolyze Fumonisin B2. mdpi.commdpi.com More advanced research has led to the development of fusion enzymes that combine multiple enzymatic activities. For example, a fusion enzyme called FUMDI, which links a carboxylesterase (FumD) and an aminotransferase (FumI), can completely degrade Fumonisin B1, B2, and B3. nih.gov The resulting degradation products have been shown to be non-toxic in cell models, highlighting the potential of enzymatic detoxification as a safe and effective control strategy. nih.gov
Table 2: Biological Agents for Fumonisin B2 Detoxification
| Agent Type | Specific Agent | Mechanism of Action | Reference |
|---|---|---|---|
| Bacteria | Lactobacillus plantarum, L. pentosus | Binding to cell wall components | researchgate.net |
| Yeast | Saccharomyces cerevisiae | Detoxification/Binding | d-nb.info |
| Enzyme | Carboxylesterase (e.g., FumD) | Hydrolysis | mdpi.commdpi.com |
| Fusion Enzyme | FUMDI (FumD + FumI) | Consecutive hydrolysis and deamination | nih.gov |
Chemical Deactivation Approaches
Application of Fumonisin B2-13C4 in Evaluating Mitigation Efficacy
The accurate assessment of strategies aimed at reducing Fumonisin B2 contamination in agricultural products and food is critically dependent on robust analytical methodologies. This compound, a stable isotopically labeled form of the mycotoxin, serves as an indispensable internal standard in such analytical evaluations. libios.frcaymanchem.combiomol.com Its application in stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly accurate and precise means of quantifying Fumonisin B2 levels before and after mitigation treatments. sci-hub.boxfda.govhpst.cz
The core principle behind using this compound lies in its chemical and physical similarity to the native Fumonisin B2. libios.fr Being uniformly labeled with Carbon-13 isotopes, it has a higher molecular weight but exhibits nearly identical behavior during sample extraction, cleanup, and chromatographic separation. libios.frnih.gov By adding a known quantity of this compound to a sample at the beginning of the analytical process, any loss of the native toxin during these steps is mirrored by a proportional loss of the internal standard. fda.govhpst.cz The mass spectrometer can differentiate between the native toxin and the labeled standard based on their mass-to-charge ratio, allowing the ratio of the two to be used for precise quantification, thereby correcting for matrix effects and procedural losses that can otherwise lead to inaccurate results. lcms.cz
Research studies evaluating various mitigation strategies rely on this precise quantification to determine efficacy. For instance, when assessing the effectiveness of physical sorting methods, biological control agents, or chemical detoxification processes, researchers will measure Fumonisin B2 concentrations in both control and treated commodity batches. The use of this compound as an internal standard ensures that the observed reduction in mycotoxin levels is a true reflection of the mitigation strategy's effectiveness and not an artifact of the analytical procedure. mdpi.comnih.gov
Several validated methods for mycotoxin analysis in complex matrices like corn, wheat, and animal feed explicitly incorporate 13C-labeled internal standards for fumonisins to ensure data accuracy and reliability. sci-hub.boxfda.gov For example, a stable isotope dilution LC-MS/MS method was developed for the simultaneous determination of 12 mycotoxins, including Fumonisin B2, in various edible oils. sci-hub.boxoup.com This method utilized ¹³C uniformly labeled internal standards to achieve recoveries between 80% and 120% with high precision, demonstrating the robustness that isotopically labeled standards bring to mitigation evaluation. sci-hub.boxoup.com
The table below summarizes findings from a study on the application of a stable isotope dilution assay for mycotoxin analysis in maize, highlighting the performance characteristics achievable with ¹³C-labeled internal standards, which is directly applicable to this compound.
| Analyte | Recovery Rate (%) | Relative Standard Deviation (%) |
| Fumonisin B1 | 97 - 111 | 4 - 11 |
| Fumonisin B2 | 97 - 111 | 4 - 11 |
| Aflatoxin B1 | 97 - 111 | 4 - 11 |
| Deoxynivalenol (B1670258) | 97 - 111 | 4 - 11 |
| Ochratoxin A | 97 - 111 | 4 - 11 |
This table illustrates the high recovery rates and low variability achieved using stable isotope dilution analysis with ¹³C-labeled internal standards for various mycotoxins in maize, demonstrating the method's accuracy for evaluating mitigation efficacy. The principles shown are directly relevant to the use of this compound. hpst.cz
Emerging Technologies for Fumonisin Reduction and Biosafety
The development and validation of new technologies to reduce fumonisin contamination are crucial for enhancing food and feed safety. researchgate.net The efficacy of these emerging methods must be rigorously tested, a process where the precise quantification enabled by this compound is vital.
Enzymatic Detoxification: A promising strategy involves the use of enzymes that can degrade fumonisins into non-toxic or less toxic compounds. researchgate.netfermentek.com One such enzyme is fumonisin esterase, which hydrolyzes the tricarballylic acid moieties from the fumonisin backbone. researchgate.netcgiar.org The European Food Safety Authority (EFSA) has evaluated the safety and efficacy of feed additives containing fumonisin esterase. europa.eu To validate the efficacy of such an additive, studies are conducted where contaminated feed is treated with the enzyme. The reduction in Fumonisin B2 levels is then quantified using methods like LC-MS/MS, with this compound serving as the internal standard to ensure the accuracy of the results and confirm the enzyme's activity under practical conditions. europa.eu
Ozone Treatment: Ozonation is another emerging technology for mycotoxin degradation. nih.gov Gaseous ozone or ozone-activated water can be applied to contaminated grains to break down fumonisins. nih.gov Research has shown that ozone can effectively reduce fumonisin levels in naturally contaminated maize. nih.gov Evaluating the chemical structure and toxicity of the degradation products is an important aspect of this research, and accurate quantification of the remaining parent toxin, Fumonisin B2, using this compound, is a critical first step in this safety assessment.
Advanced Sorting Technologies: While traditional sorting methods have been used for some time, emerging technologies like hyperspectral imaging (HSI) offer more sophisticated ways to identify and remove contaminated kernels. udl.catnih.gov HSI can detect subtle differences in the spectral properties of contaminated and clean kernels. udl.cat Once a sorting system based on HSI is developed, its effectiveness must be validated. This involves analyzing the fumonisin content of the sorted fractions. By using this compound in the analytical workflow, researchers can confidently measure the degree of fumonisin reduction achieved by the sorting technology. udl.cat
Biological Control: The application of non-toxigenic strains of fungi or bacteria to outcompete fumonisin-producing fungi is an environmentally friendly approach to mycotoxin management. nih.govnih.gov For example, certain strains of Bacillus subtilis have shown efficacy in reducing fumonisin contamination in maize both in laboratory and field conditions. researchgate.net The success of these biocontrol agents is determined by measuring the fumonisin levels in treated crops compared to untreated controls, a task for which the precision of SIDA with this compound is essential for generating reliable data.
The table below presents data from a study evaluating the efficacy of an anti-mycotoxin agent in broiler chickens exposed to fumonisins, showcasing the type of data generated to validate such technologies.
| Parameter | Control Group | Fumonisin-Contaminated Group | Fumonisin + Mitigation Agent Group |
| Body Weight Gain (g) | 2100 | 1950 | 2050 |
| Liver Lesion Score | 0.5 | 2.5 | 1.0 |
| Serum SA/SO Ratio | 0.2 | 0.8 | 0.3 |
This table presents representative data from a study evaluating a mitigation agent for fumonisin toxicity in broilers. The sphinganine (B43673)/sphingosine (B13886) (SA/SO) ratio is a key biomarker of fumonisin exposure. Accurate measurement of fumonisin levels in the feed, underpinned by methods using standards like this compound, is crucial for correlating feed contamination with these biological effects and the efficacy of the mitigation agent. bionte.com
Future Research Directions and Advanced Methodological Applications for Fumonisin B2 13c4
Integration of Multi-Omics Approaches (Genomics, Proteomics, Metabolomics) in Fumonisin Research
The study of fumonisins is rapidly evolving beyond simple quantification towards a holistic understanding of their biological impact, a transition greatly facilitated by multi-omics technologies. mdpi.comnih.gov The integration of genomics, proteomics, and metabolomics provides a powerful framework for elucidating the complex interactions between fumonisins, the host organism, and the producing fungi. researchgate.net
Genomics and Transcriptomics: Future research will leverage Fumonisin B2-¹³C₄ to precisely quantify cellular exposure in studies examining gene expression changes. By correlating exact toxin levels with transcriptomic data from host cells or tissues, researchers can identify specific genetic pathways that are activated or suppressed. This approach can reveal novel defense mechanisms, detoxification pathways, and the genetic underpinnings of susceptibility to fumonisin-induced diseases. nih.gov
Proteomics: In proteomics, Fumonisin B2-¹³C₄ enables accurate dose-response assessments of protein expression and post-translational modifications. Researchers can investigate how specific, quantified levels of Fumonisin B2 alter the cellular proteome, leading to the discovery of new protein biomarkers of exposure and effect. nih.gov
Metabolomics: Metabolomics studies, particularly those employing Fumonisin B2-¹³C₄ for accurate quantification, can map the intricate metabolic disruptions caused by the toxin. mdpi.com Fumonisin's primary mode of action is the inhibition of ceramide synthase, which disrupts sphingolipid metabolism. bohrium.com Using a labeled standard allows for precise correlation between toxin concentration and the downstream cascade of metabolic changes, potentially uncovering new therapeutic targets to counteract its effects. mdpi.com
The synergy of these multi-omics approaches, anchored by the analytical accuracy provided by Fumonisin B2-¹³C₄, promises a comprehensive view of the toxin's mechanism of action, from gene to metabolite. mdpi.comresearchgate.net
Development of Miniaturized and On-Site Analytical Systems for Labeled Mycotoxins
A major frontier in mycotoxin analysis is the development of rapid, portable, and user-friendly detection systems for on-site screening of agricultural commodities. While methods like ELISA and lateral flow assays (LFA) are used for rapid screening, they often lack the quantitative precision of laboratory-based mass spectrometry. nih.govmdpi.com
Future research is focused on integrating the accuracy of isotope dilution methods into miniaturized platforms. The development of portable mass spectrometers, coupled with simplified sample preparation techniques, could revolutionize food safety by enabling real-time, on-site quantification. brill.com In this context, Fumonisin B2-¹³C₄ would be indispensable. Pre-packaged vials containing a precise amount of the labeled standard could be added to a sample extract, allowing for immediate and accurate analysis in the field.
Furthermore, advanced biosensors incorporating synthetic recognition elements like aptamers or molecularly imprinted polymers (MIPs) are being developed. nih.gov While many are designed for label-free detection, next-generation devices could incorporate labeled standards for internal calibration, significantly improving their reliability and providing quantitative, rather than just qualitative or semi-quantitative, results. mdpi.commdpi.com This would bridge the gap between rapid screening and confirmatory laboratory analysis.
Advanced In Vitro and Ex Vivo Organoid Models for Mechanistic Studies
Traditional two-dimensional (2D) cell cultures have limitations in replicating the complex, three-dimensional (3D) environment of living tissues. researchgate.net The emergence of advanced 3D models, such as organoids and "organ-on-a-chip" systems, offers a more physiologically relevant platform for toxicological research. researchgate.netnih.gov
Intestinal, liver, and kidney organoids, which self-assemble from stem cells into structures mimicking their real-organ counterparts, are particularly relevant for fumonisin research. researchgate.netnih.govnih.gov These models can be used to study the absorption, metabolism, and organ-specific toxicity of Fumonisin B2 with unprecedented detail. researchgate.net The use of Fumonisin B2-¹³C₄ in these systems is crucial for several reasons:
It allows for precise administration and quantification of the toxin within the complex 3D culture environment.
It enables researchers to trace the fate of the molecule, distinguishing the parent compound from its metabolites.
It provides the quantitative data needed to build accurate pharmacokinetic models based on these advanced in vitro systems.
By combining organoid technology with the analytical rigor of isotope dilution assays, researchers can conduct detailed mechanistic studies that more closely predict in vivo outcomes, reducing the reliance on animal models. nih.govmdpi.com
Computational Modeling and Predictive Analytics for Fumonisin B2 Fate and Effects
Computational modeling and machine learning are becoming increasingly powerful tools in toxicology and food safety. nih.gov These approaches can predict mycotoxin contamination in crops based on environmental data or model the toxicological effects of a compound based on its chemical structure and biological activity. plos.orgnih.gov
The high-quality, quantitative data generated using Fumonisin B2-¹³C₄ is essential for developing and validating these predictive models. researchgate.net For instance, data from numerous crop samples, accurately quantified for Fumonisin B2 using its ¹³C-labeled standard, can train machine learning algorithms to predict contamination levels based on weather patterns, soil type, and fungal presence. plos.orgresearchgate.net
In toxicology, quantitative structure-activity relationship (QSAR) models can be refined using precise dose-response data from organoid or multi-omics studies. By providing the exact concentration of Fumonisin B2 that elicits a specific cellular response, Fumonisin B2-¹³C₄ helps build more accurate models that can predict the toxicity of related mycotoxin structures. These predictive analytics can enhance risk assessment and inform regulatory decisions.
Expanding the Utility of Stable Isotope Mycotoxin Standards in Global Food Security and Agricultural Research
The reliability of mycotoxin analysis underpins international trade and food security. iaea.org Discrepancies in analytical results between exporting and importing countries can lead to significant economic losses and trade disputes. The use of stable isotope dilution analysis (SIDA) with standards like Fumonisin B2-¹³C₄ is the gold standard for accuracy and is crucial for harmonizing international testing standards. libios.frresearchgate.net
Future applications in this domain include:
Development of Certified Reference Materials (CRMs): Fumonisin B2-¹³C₄ is vital for the value assignment of mycotoxin levels in CRMs. These materials are used by laboratories worldwide to calibrate instruments and validate methods, ensuring that a measurement in one country is comparable to a measurement in another. researchgate.net
Agricultural Research: In agricultural research, these standards can be used to accurately measure the efficacy of different mitigation strategies, such as the use of fungal-resistant crop varieties or biological control agents. usda.gov By precisely quantifying the reduction in Fumonisin B2 contamination, researchers can provide robust data to support the adoption of new farming practices. fermentek.com
Food Processing Studies: Labeled standards can trace the fate of mycotoxins during food processing, such as milling, cooking, or extrusion. mdpi.com This research helps determine whether these processes effectively reduce toxin levels or simply transform them into "masked" or "modified" forms that may still pose a health risk. researchgate.net
By ensuring the highest level of analytical accuracy, stable isotope standards like Fumonisin B2-¹³C₄ are foundational to the science that protects the global food supply and supports a robust agricultural economy. iaea.orglibios.fr
Mentioned Compounds
Q & A
Q. How should Fumonisin B2-13C4 be stored and handled to ensure stability and safety in laboratory settings?
Methodological Answer: this compound must be stored at 0–6°C in its provided solvent matrix (e.g., acetonitrile-water mixtures) to prevent degradation . Handling requires adherence to toxicological safety protocols, including certified fume hoods, PPE (gloves, lab coats), and documentation verifying its use for research purposes. Stability should be monitored via periodic LC-MS/MS analysis to confirm no degradation products (e.g., hydrolyzed forms) are present .
Q. What steps are essential for preparing working standards of this compound in analytical experiments?
Methodological Answer:
Dilution Protocol : Dilute the stock solution (e.g., 50 mg/L) with a solvent matching the sample matrix (e.g., acetonitrile:water = 1:1) to avoid precipitation .
Calibration Curve : Prepare serial dilutions (e.g., 0.1–100 µg/L) and validate linearity (R² > 0.99) using LC-MS/MS.
Matrix Matching : Spike the standard into blank matrices (e.g., corn extract) to account for matrix effects .
Q. How can this compound be optimally used as an internal standard to quantify fumonisins in complex matrices?
Methodological Answer:
- Isotope Dilution Mass Spectrometry (IDMS) : Spike this compound into samples before extraction to correct for losses during sample preparation .
- Recovery Validation : Compare analyte recovery rates (target: 70–120%) in spiked vs. unspiked matrices.
- Matrix Effect Mitigation : Use post-column infusion to assess ion suppression/enhancement and adjust solvent gradients accordingly .
Q. Critical Parameters :
Q. How can researchers resolve discrepancies in Fumonisin B2 quantification when using 13C4-labeled standards across studies?
Methodological Answer: Discrepancies often arise from:
- Matrix Effects : Lipid-rich matrices (e.g., animal tissues) may require enhanced cleanup steps (e.g., SPE with polymeric cartridges) .
- Instrument Variability : Cross-validate MS parameters (e.g., collision energy, cone voltage) using inter-laboratory comparisons .
- Extraction Efficiency : Optimize solvent systems (e.g., methanol:acetic acid = 99:1) for mycotoxin release from bound forms in plant tissues .
Q. What experimental designs are recommended for studying the synergistic toxicity of Fumonisin B2 and aflatoxins using 13C4-labeled standards?
Methodological Answer:
- In Vivo Models : Use dose-response co-exposure studies in rodents, monitoring biomarkers (e.g., serum sphinganine/sphingosine ratio for fumonisin toxicity; aflatoxin-DNA adducts) .
- Statistical Analysis : Apply factorial ANOVA to assess synergistic/additive effects.
- Sample Preparation : Co-extract both toxins using multi-mycotoxin QuEChERS protocols, with this compound as an internal standard .
Q. How should LC-MS/MS methods be validated for regulatory compliance when using this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
